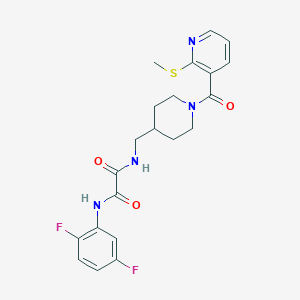

![molecular formula C17H15N3O3S2 B3014773 N-(6-nitrobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide CAS No. 895460-74-9](/img/structure/B3014773.png)

N-(6-nitrobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

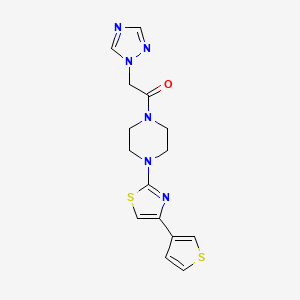

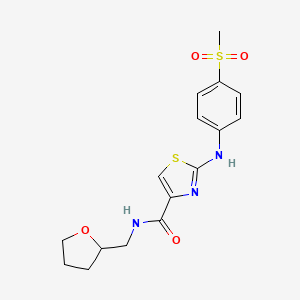

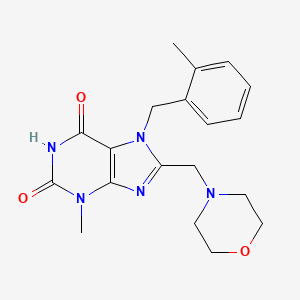

N-(6-nitrobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide, also known as NBPT, is a chemical compound that has gained attention in recent years for its potential use as a nitrification inhibitor in agriculture. NBPT has been found to effectively inhibit the activity of urease and nitrifying bacteria, thereby reducing the conversion of ammonium to nitrate in soil. This has the potential to increase the efficiency of nitrogen fertilizer use and reduce environmental pollution caused by nitrogen runoff.

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antituberculosis Activity

The synthesis and evaluation of derivatives related to N-(6-nitrobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide have shown significant antimicrobial activity. For example, 2-(5-nitro-2-furyl)- and 2-(1-methyl-5-nitro-1H-imidazol-2-yl)-thiadiazole derivatives exhibited varying degrees of antituberculosis activity against Mycobacterium tuberculosis, highlighting the potential of these compounds in developing new antituberculosis agents (Foroumadi et al., 2004).

Anticancer Properties

Research has also demonstrated the anticancer properties of similar compounds. Thiazolides, for instance, have shown promising results against colorectal tumor cells by inducing apoptosis in a GSTP1-dependent manner (Brockmann et al., 2014). Moreover, novel N-(naphthalen-1-yl)propanamide derivatives exhibited significant antimicrobial activities, suggesting their potential as anticancer agents due to their ability to inhibit tumor cell lines (Evren et al., 2020).

Chemosensor Development

Compounds within this chemical family have been explored for their use as chemosensors. An efficient colorimetric chemosensor with a thiourea binding site demonstrated selective recognition of fluoride and acetate anions, showcasing the compound's utility in environmental and biological monitoring (Misra et al., 2009).

Wirkmechanismus

Target of Action

Similar compounds, such as isoxazole derivatives of 6-fluoro-n-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine, have been shown to interact with key proteins involved in cell cycle regulation and apoptosis, such as p53 .

Mode of Action

For instance, certain isoxazole derivatives have been shown to induce G2/M cell cycle arrest and increase the levels of p53 in treated cells .

Biochemical Pathways

The compound may affect the p53 pathway, which plays a crucial role in regulating the cell cycle and apoptosis. The balance in levels of key mitochondrial proteins such as Bcl-2 and Bax may be altered, resulting in apoptosis by accelerating the expression of caspases .

Result of Action

Based on related compounds, it could potentially induce cell cycle arrest and apoptosis in cancer cells .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets.

: Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine: regulation of cell cycle and apoptosis by p53 activation via mitochondrial-dependent pathways.

Eigenschaften

IUPAC Name |

3-(4-methylphenyl)sulfanyl-N-(6-nitro-1,3-benzothiazol-2-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3S2/c1-11-2-5-13(6-3-11)24-9-8-16(21)19-17-18-14-7-4-12(20(22)23)10-15(14)25-17/h2-7,10H,8-9H2,1H3,(H,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQYMPPYVSNIDMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SCCC(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2-aminophenyl)methyl]-N-(carbamoylmethyl)-3,3-dimethylbutanamide](/img/structure/B3014690.png)

![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide hydrochloride](/img/structure/B3014695.png)

![N-[[4-butyl-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B3014699.png)

![N-([2,3'-bifuran]-5-ylmethyl)-4-cyanobenzenesulfonamide](/img/structure/B3014703.png)

![2-(1-((3,4-dimethoxyphenyl)sulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B3014704.png)

![N-isopropyl-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B3014710.png)

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2,4-dimethoxybenzoate](/img/structure/B3014713.png)